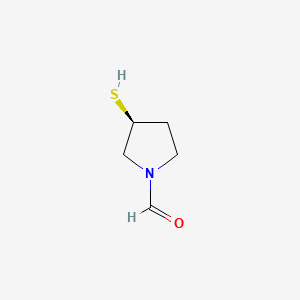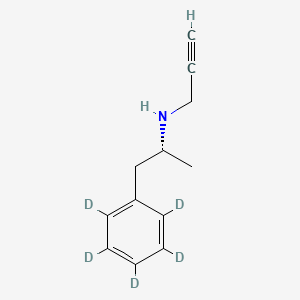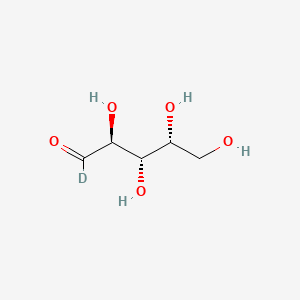
(2S)-5-ヒドロキシ-2-(3-ヒドロキシ-4-メトキシフェニル)-4-オキソ-3,4-ジヒドロ-2H-1-ベンゾピラン-7-イル β-D-グルコピラノシドウルロン酸
説明
Hesperetin 7-O-beta-D-glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects .
科学的研究の応用
Hesperetin 7-O-beta-D-glucuronide has a wide range of scientific research applications:
作用機序
Target of Action
Hesperetin 7-O-Beta-D-Glucuronide (HPT7G) primarily targets the vascular endothelium . The endothelium plays a crucial role in maintaining vascular homeostasis by regulating blood pressure and inflammation .
Mode of Action
HPT7G interacts with its targets to exert hypotensive, vasodilatory, and anti-inflammatory activities . It enhances endothelium-dependent vasodilation in response to acetylcholine, but has no effect on endothelium-independent vasodilation in response to sodium nitroprusside . Additionally, HPT7G decreases hydrogen peroxide-induced intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 mRNA expression in rat aortic endothelial cells .
Biochemical Pathways
Hesperetin, the aglycone of hesperidin, is hydrolyzed in the gastrointestinal tract and conjugated during absorption to form HPT7G . This process involves the enzyme flavanone 7-O-glucosyltransferase . HPT7G is one of the main circulating metabolites of hesperetin in human and rat plasma .
Pharmacokinetics
Orally ingested hesperetin is rapidly absorbed, with its maximum plasma concentration being reached within 1 hour . The absolute bioavailability of HPT7G is approximately 31.27% . Hesperetin conjugates, including HPT7G, are the main circulating metabolites in human and rat plasma .
Result of Action
The administration of HPT7G results in decreased blood pressure in anesthetized spontaneously hypertensive rats (SHRs) . It also leads to enhanced endothelium-dependent vasodilation and decreased expression of inflammation markers . These effects are associated with the activity of glucosyl hesperidin (GHES) and hesperetin to improve hypertension and endothelial dysfunction .
Action Environment
The action of HPT7G can be influenced by environmental factors such as temperature. For instance, a study found that HPT7G induced an acute vasodilator effect to inhibit the cold sensation response during localized cold-stimulated stress in healthy human subjects . This suggests that deconjugated hesperetin metabolites may have a distinct capacity for thermoregulatory control of human skin blood flow to maintain a constant body temperature during cold stress exposure via cutaneous vasodilation and vasoconstriction systems .
生化学分析
Biochemical Properties
HESPERETIN 7-O-BETA-D-GLUCURONIDE has been identified to enhance CISD2 expression in the HEK293-CISD2 reporter cells . It interacts with the human CISD2 gene, which is located within a longevity region mapped on chromosome 4q .
Cellular Effects
HESPERETIN 7-O-BETA-D-GLUCURONIDE has been found to have significant effects on various types of cells and cellular processes. It promotes longevity and delays aging via activation of Cisd2 in naturally aged mice . It ameliorates age-related metabolic decline, body composition changes, glucose dysregulation, and organ senescence .
Molecular Mechanism
At the molecular level, HESPERETIN 7-O-BETA-D-GLUCURONIDE enhances Cisd2 expression and prolongs healthspan in old mice . It functions mainly in a Cisd2-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, HESPERETIN 7-O-BETA-D-GLUCURONIDE has shown to have long-term effects on cellular function. It has been observed that a youthful transcriptome pattern is regained after HESPERETIN 7-O-BETA-D-GLUCURONIDE treatment during old age .
Dosage Effects in Animal Models
The effects of HESPERETIN 7-O-BETA-D-GLUCURONIDE vary with different dosages in animal models. It has been found that HESPERETIN 7-O-BETA-D-GLUCURONIDE has no detectable toxicity based on in vitro and in vivo models .
Metabolic Pathways
HESPERETIN 7-O-BETA-D-GLUCURONIDE is involved in various metabolic pathways. It interacts with the human CISD2 gene, which is involved in mitochondrial dysfunction, a remarkable hallmark of aging .
準備方法
Synthetic Routes and Reaction Conditions
Hesperetin 7-O-beta-D-glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The process involves the use of enzymes such as rhamnosidase to hydrolyze hesperidin into hesperetin, which is then glucuronidated using glucuronosyltransferase .
Industrial Production Methods
Industrial production of hesperetin 7-O-beta-D-glucuronide typically involves the use of immobilized enzyme catalysis platforms. For instance, rhamnosidase immobilized on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated .
化学反応の分析
Types of Reactions
Hesperetin 7-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of hesperetin 7-O-beta-D-glucuronide, which can have different biological activities .
類似化合物との比較
Similar Compounds
Hesperetin 3’-O-beta-D-glucuronide: Another metabolite of hesperetin with similar biological activities but different molecular targets.
Naringenin 7-O-beta-D-glucuronide: A similar flavonoid glucuronide with comparable antioxidant and anti-inflammatory properties.
Uniqueness
Hesperetin 7-O-beta-D-glucuronide is unique due to its specific glucuronidation at the 7-O position, which influences its bioavailability and biological activity. This specific glucuronidation enhances its vasodilatory and anti-inflammatory effects compared to other similar compounds .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14-,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWXAXVQDDFJL-QBUJOIIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717791 | |
| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67322-08-1 | |
| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hesperetin 7-O-β-D-glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ6W6AQ49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What happens to hesperidin after it is consumed orally?
A1: Following oral administration, hesperidin undergoes significant metabolism. It is primarily converted into various conjugated metabolites, with glucuronidation being a key metabolic pathway [, ]. Specifically, hesperidin is metabolized into hesperetin-glucuronides, including (2S)-Hesperetin-7-O-beta-D-glucuronide, and sulfoglucuronides [].
Q2: What is the main conjugated form of hesperetin found in rat plasma after hesperidin consumption?
A2: Research indicates that (2S)-Hesperetin-7-O-beta-D-glucuronide is a major circulating metabolite of hesperidin found in rat plasma []. This finding suggests its importance in understanding the biological activity of orally ingested hesperidin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)





![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)




